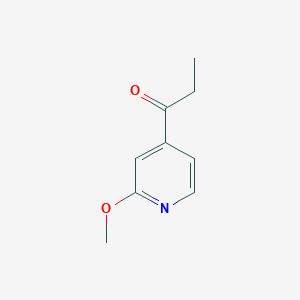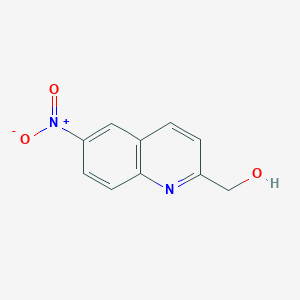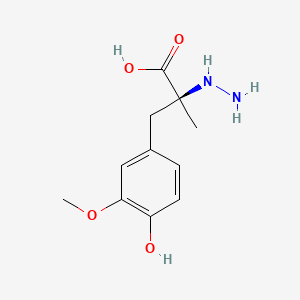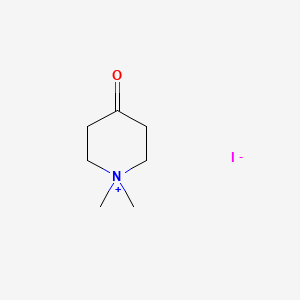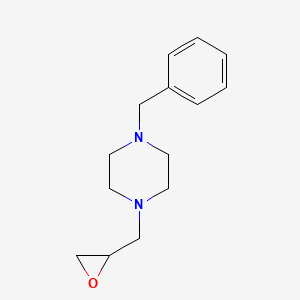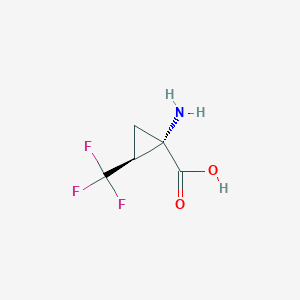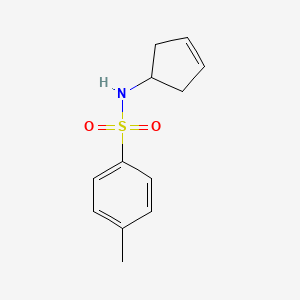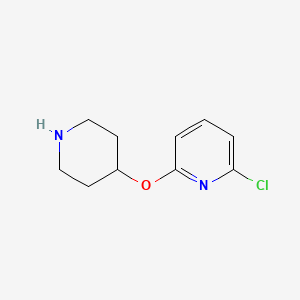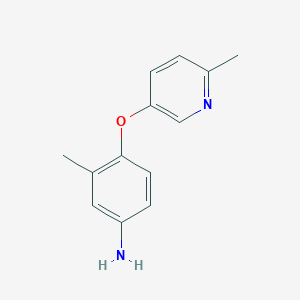
3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline
Descripción general
Descripción
3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline, also known as MPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPO is a heterocyclic compound that contains a pyridine ring and an aniline group, making it a versatile compound for use in different chemical reactions.
Aplicaciones Científicas De Investigación
Electroluminescence and Photophysics
A study by Vezzu et al. (2010) focused on the design, synthesis, structure, and photophysical properties of various platinum complexes, including those involving derivatives of 3-methyl-4-((6-methylpyridin-3-yl)oxy)aniline. These complexes exhibited significant emission in the blue to red spectral region and were used in organic light-emitting diode (OLED) devices, demonstrating high efficiency and long emission lifetimes (Vezzu et al., 2010).
Synthesis of Heterocyclic Compounds
Shi et al. (2008) described an efficient, green synthesis of heterocyclic compounds, specifically 3,3′-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives. This synthesis involved a multi-component reaction using 6-methylpyridin derivatives, highlighting the versatility of these compounds in creating complex molecular structures (Shi et al., 2008).
Photoisomerization and Photodissociation Studies
Tseng et al. (2004) investigated the photoisomerization and photodissociation of aniline and 4-methylpyridine, which are structurally similar to this compound. This study provided insights into the behavior of these compounds under photon excitation, contributing to a better understanding of their photochemical properties (Tseng et al., 2004).
Antioxidant Activity
Padma and Gadea (2020) synthesized a series of N-([1, 3, 4- Oxadiazino[6, 5-b] substituted indol-2-yl methyl) aniline and evaluated their antioxidant activity. This study highlights the potential of this compound derivatives in contributing to antioxidant research (Padma & Gadea, 2020).
Propiedades
IUPAC Name |
3-methyl-4-(6-methylpyridin-3-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-7-11(14)4-6-13(9)16-12-5-3-10(2)15-8-12/h3-8H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMQBBQKWXOOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465433 | |
| Record name | 3-Methyl-4-[(6-methylpyridin-3-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
537705-06-9 | |
| Record name | 3-Methyl-4-[(6-methylpyridin-3-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

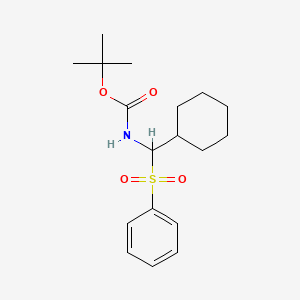
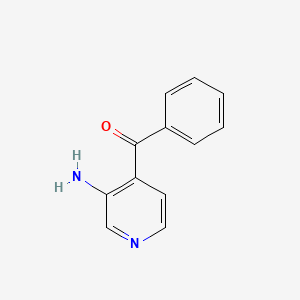
![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1610247.png)
